molecular formula C14H16O2 B2393577 3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287313-06-6

3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2393577
CAS No.: 2287313-06-6
M. Wt: 216.28
InChI Key: OQUIEVARMZKDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethylphenyl)bicyclo[111]pentane-1-carboxylic acid is an organic compound that belongs to the bicyclo[111]pentane family This compound is characterized by its unique bicyclic structure, which consists of three rings of four carbon atoms each The presence of the 2-ethylphenyl group attached to the bicyclo[11

Preparation Methods

The synthesis of 3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several synthetic routes. One practical method involves a metal-free homolytic aromatic alkylation protocol . This method is advantageous due to its simplicity and the absence of metal catalysts, making it more environmentally friendly. The reaction conditions typically involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups such as esters or amides.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and strained structure that can interact with biological molecules in unique ways. This interaction can lead to the modulation of enzyme activity, receptor binding, or other biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-10-5-3-4-6-11(10)13-7-14(8-13,9-13)12(15)16/h3-6H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUIEVARMZKDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C23CC(C2)(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.